molecular formula C14H16O3 B13470329 Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13470329
M. Wt: 232.27 g/mol
InChI Key: NOCMPUAFOPYDEZ-UHFFFAOYSA-N
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Description

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its distinct structure, which includes a spirocyclic ring system, makes it an intriguing subject for further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxospiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the phenyl group.

    Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate: This compound contains a cyano group instead of a phenyl group, leading to different chemical properties.

Uniqueness

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C14H16O3/c1-16-12(15)14(11-5-3-2-4-6-11)7-13(8-14)9-17-10-13/h2-6H,7-10H2,1H3

InChI Key

NOCMPUAFOPYDEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)COC2)C3=CC=CC=C3

Origin of Product

United States

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